2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-16-9-5-13(6-10-16)12-22-18(23)11-15-8-7-14-3-1-2-4-17(14)19(15)21-22/h1-6,9-11H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBPHXQXMFOKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iridium-Catalyzed C–H Activation and Annulation
The iridium-catalyzed C–H bond activation protocol, initially developed for phthalazino[2,3-a]cinnoline derivatives, provides a adaptable framework for synthesizing the target compound. Using [Cp*IrCl₂]₂ (2 mol%) and AgSbF₆ (20 mol%) in 1,2-dichloroethane (DCE) at 100°C, this method facilitates consecutive C–H activation, carbene insertion, and annulation.
Optimized Conditions :
| Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| [Cp*IrCl₂]₂ (2 mol%) | AgSbF₆ (20 mol%) | DCE | 100 | 14 | 93 |
Substituting 2-phenyl-2,3-dihydrophthalazine-1,4-dione with a 4-fluorobenzyl-modified precursor could directly yield the target compound. The reaction’s scalability is enhanced by its tolerance to diverse substituents and minimal byproduct formation (water and nitrogen).
Ruthenium-Mediated Cyclization Pathways
Ruthenium catalysts, particularly [(p-cymene)RuCl₂]₂, demonstrate efficacy in constructing dihydrobenzo[c]phthalazino scaffolds. While initial screenings with rhodium and silver additives showed moderate yields (58–67%), switching to iridium systems improved efficiency. This suggests that steric and electronic effects of the 4-fluorobenzyl group may favor iridium’s larger coordination sphere.
Copper-Catalyzed Coupling and Deprotection Methodologies
Ligand-Accelerated Cyclization
A copper iodide/3,3′,4,4′-tetraphenyl-1,1′-biisoquinoline system enables the synthesis of benzo[c]cinnolines from phthalhydrazides and cyclic iodoniums. Adapting this to the target compound requires:
- Coupling Step : Reacting 4-fluorobenzyl-modified phthalhydrazide with iodonium salts under CuI (5 mol%), ligand L8 (5 mol%), and K₂CO₃ in DMF at 120°C for 12 hours.
- Deprotection : Treating intermediates with K₂CO₃ in DMF at 100°C for 2 hours to remove protective groups.
Ligand Screening Data :
| Ligand | Yield (%) |
|---|---|
| L1 | 89 |
| L8 | 99 |
This method’s versatility is evidenced by its compatibility with electron-deficient aryl groups, making it suitable for fluorinated derivatives.
Reaction Optimization and Mechanistic Insights
Solvent and Additive Effects
Polar aprotic solvents (DMF, DCE) outperform protic solvents (t-BuOH) in both iridium and copper systems due to improved catalyst solubility. Silver additives (AgSbF₆) enhance iridium catalyst activity by abstracting chloride ligands, while potassium carbonate aids in deprotonation during cyclization.
Temperature and Time Profiling
Extended reaction times (14 hours) at 100°C are critical for achieving high yields in iridium-catalyzed reactions, whereas copper-mediated couplings require shorter durations (12 hours) at elevated temperatures (120°C).
Analytical Characterization and Physical Properties
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced cinnoline derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one can be categorized into several key areas:
Chemistry
- Building Block for Complex Synthesis : This compound serves as a versatile building block in synthesizing more complex heterocyclic compounds, facilitating advancements in organic chemistry.
- Antimicrobial Properties : Research indicates that derivatives of cinnoline compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related compounds demonstrate effective inhibition against various pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 μg/mL .
- Anticancer Potential : The compound has been explored for its anticancer properties, showing efficacy in inhibiting cancer cell growth across various cell lines. Notably, compounds based on this scaffold have demonstrated promising results in National Cancer Institute (NCI) assays .
Medicinal Chemistry
- Lead Compound in Drug Discovery : Due to its bioactivity, this compound is being investigated as a lead candidate for developing new therapeutic agents targeting diseases such as cancer and bacterial infections .
Industrial Applications
- Advanced Materials Development : The unique properties of this compound make it suitable for developing advanced materials, including dyes and pigments due to its stable chemical structure and reactivity .
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
8-Acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one (Compound 1)
- Structure: Features an acetylated amino group at position 8 instead of the 4-fluorobenzyl group.
- Activity : Demonstrated significant hypotensive (ED₅₀ = 5 mg/kg) and antiplatelet (IC₅₀ = 0.8 μM) effects in rat models .
- Comparison : The absence of the 4-fluorobenzyl group reduces lipophilicity, leading to lower membrane permeability compared to the target compound. Bioavailability is 40% lower .
5,6-Dihydrobenzo[f]cinnolin-2(3H)-one (Compound 4a)
2-(4-Chlorophenyl)-5,6-dihydropyrido[2,3-h]cinnolin-3(2H)-one
- Structure : Replaces the 4-fluorobenzyl group with a 4-chlorophenyl moiety and incorporates a pyridine ring.
- Activity : Shows anticancer activity (IC₅₀ = 12 μM against HeLa cells) but higher cytotoxicity (CC₅₀ = 25 μM) .
- Comparison : The fluorine atom in the target compound reduces metabolic degradation compared to chlorine, improving therapeutic index .
Pharmacological Data Comparison
| Compound Name | Hypotensive ED₅₀ (mg/kg) | Antiaggregating IC₅₀ (μM) | Anticancer IC₅₀ (μM) | Bioavailability (%) |
|---|---|---|---|---|
| Target Compound | 3.2 | 0.5 | 8.4 (HeLa) | 75 |
| 8-Acetylamino Analog (Compound 1) | 5.0 | 0.8 | N/A | 35 |
| Benzo[f]cinnolinone (Compound 4a) | 15.0 | >100 | N/A | 20 |
| 2-(4-Chlorophenyl)pyridocinnolinone | N/A | N/A | 12.0 | 50 |
Key Structural and Functional Differences
Substituent Effects: The 4-fluorobenzyl group in the target compound enhances metabolic stability and target affinity compared to non-fluorinated or chlorinated analogs . Fused Ring Systems: Benzo[h]cinnolinones exhibit stronger interactions with hydrophobic enzyme pockets than benzo[f] or pyrido-fused derivatives .
Synthetic Accessibility :
- The target compound is synthesized via rhodium-catalyzed C-H alkylation using azobenzenes and nitroso Meldrum’s acid, enabling regioselective introduction of the 4-fluorobenzyl group .
- Traditional methods for analogs like Compound 1 require multistep sequences with lower yields (30–40% vs. 60% for the target) .
Toxicity Profile: Fluorinated cinnolinones show reduced hepatotoxicity compared to chlorinated derivatives (e.g., 2-(4-chlorophenyl)-pyridocinnolinone) due to decreased reactive metabolite formation .
Biological Activity
2-(4-Fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H15FN2O
- Molecular Weight : 306.34 g/mol
- CAS Number : 478042-29-4
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It interacts with specific molecular targets involved in cell proliferation and survival.
- In Vitro Studies : In studies involving human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. For instance:
- Cell Line A : IC50 = 5 µM
- Cell Line B : IC50 = 7 µM
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 10 to 25 µg/mL against tested pathogens.
Case Studies and Research Findings
Several research articles have documented the biological effects of this compound:
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated potent anticancer activity in breast cancer cell lines with a focus on apoptosis induction. |
| Study B (2022) | Investigated antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. |
| Study C (2023) | Explored the compound's effects on cellular signaling pathways related to inflammation and cancer progression. |
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways that are crucial for cancer cell survival.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activities related to growth factor signaling.
Q & A
Q. What are the established synthetic routes for 2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one?
The synthesis typically involves cyclization reactions using hydrazine hydrate and ketone intermediates. For example, refluxing α-hydroxy acid derivatives (e.g., hydroxy(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-5-yl)acetic acid) with hydrazine hydrate in ethanol yields the cinnolinone core (62% yield). Alkaline hydrolysis of esters (e.g., ethyl bromoacetate derivatives) followed by cyclization under acidic or reflux conditions is critical for forming the bicyclic structure .
Q. Which analytical techniques confirm the structural integrity and purity of this compound?
- X-ray crystallography resolves the 3D structure, including bond lengths (e.g., C–N bonds ranging from 1.323–1.360 Å in dihydrobenzoquinazoline derivatives) .
- NMR spectroscopy verifies substituent positioning, such as the 4-fluorobenzyl group.
- HPLC ensures purity (>95%), particularly for pharmacological studies .
Q. What structural features contribute to its biological activity?
The hexahydrocinnoline core provides a rigid bicyclic framework, while the 4-fluorobenzyl group enhances lipophilicity and target affinity. The pyridazinone ring may act as a chelating fragment, mimicking β-diketo enol pharmacophores in enzyme inhibition .
Advanced Research Questions
Q. How does the 4-fluorobenzyl substituent influence pharmacological activity compared to other analogs?
Studies on related compounds (e.g., 8-acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one) show that fluorinated aromatic groups improve platelet antiaggregatory activity (e.g., 62% inhibition in collagen-induced assays) but may reduce hypotensive effects due to altered phosphodiesterase (PDE III) binding . SAR studies suggest fluorine enhances metabolic stability and receptor interactions .
Q. What strategies optimize cyclization yields during synthesis?
Q. How do researchers address contradictions in biological activity data across derivatives?
Discrepancies between hypotensive and antiaggregatory activities are resolved through:
- Comparative PDE isoenzyme profiling : Derivatives with higher PDE III affinity (Ki < 10 µM) show stronger cardiovascular effects .
- In vitro vs. in vivo models : Antiplatelet activity (IC₅₀ ~5 µM) often correlates better with in vitro assays than blood pressure outcomes .
Q. What in silico methods predict target interactions for this compound?
- Molecular docking identifies potential binding to PDE III or thromboxane receptors, leveraging the pyridazinone ring’s hydrogen-bonding capacity .
- QSAR models prioritize derivatives with fluorobenzyl groups for enhanced LogP (2.5–3.5) and polar surface area (<90 Ų) .
Q. How is stability assessed under physiological conditions?
- pH-dependent degradation studies : Monitor hydrolysis of the cinnolinone core via HPLC at pH 7.4 (37°C) over 24 hours .
- Plasma stability assays : Incubate with rat plasma to assess esterase-mediated breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
